![molecular formula C22H28N2O B6476705 N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide CAS No. 2640972-61-6](/img/structure/B6476705.png)
N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be planned on the basis of two main strategies :Molecular Structure Analysis
One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Synthesis of 1-tert-butyl-2-imidazoline
N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide can be utilized in the synthesis of 1-tert-butyl-2-imidazoline. This compound is formed by reacting N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide with triethylorthoformate. The resulting 1-tert-butyl-2-imidazoline has potential applications in medicinal chemistry, as imidazolines are known to exhibit diverse biological activities .
Formation of an Intramolecular Carbamate Salt
Upon exposure to atmospheric carbon dioxide, N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide rapidly generates a zwitterionic ammonium carbamate salt (CO2N(H)C2H4N(H)2tBu). This intriguing reactivity could find applications in catalysis, CO2 capture, and green chemistry .
Hydroxyalkyl-Substituted Imidazolinium Salt
Sequential reactions of N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide with isobutylene epoxide, hydrochloric acid, and triethylorthoformate lead to the synthesis of a hydroxyalkyl-tethered imidazolinium salt. This compound, [HOC(Me)CHNCHN(CH)tBu][Cl], may have applications in supramolecular chemistry, ligand design, or as a precursor for further functionalization .
These applications highlight the versatility of N-tert-butyl-1-(diphenylmethyl)pyrrolidine-3-carboxamide in various chemical contexts. Researchers can explore its potential in drug development, materials science, and other fields. If you need further details or additional applications, feel free to ask
Future Directions
properties
IUPAC Name |
1-benzhydryl-N-tert-butylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-22(2,3)23-21(25)19-14-15-24(16-19)20(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19-20H,14-16H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKQFZVODUJURW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.